2-Methyl-1lambda6,2-thiazinane-1,1,4-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound containing nitrogen and sulfur atoms within its structure
Preparation Methods
The synthesis of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be achieved through several synthetic routes. One common method involves the reaction of amino-halides or amino-alcohols with sulfur-containing reagents under controlled conditions . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Scientific Research Applications
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1lambda6,2-thiazinane-1,1,4-trione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. For example, some derivatives have been shown to inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione can be compared with other similar compounds, such as:
1,2-Thiazinane-1,1-dioxide: This compound has similar structural features but differs in its oxidation state and reactivity.
1,3-Thiazinane:
1,4-Thiazinane: This isomer also exhibits unique reactivity and biological activities.
Biological Activity
2-Methyl-1lambda6,2-thiazinane-1,1,4-trione is a heterocyclic compound belonging to the thiazine family. Its unique structure, characterized by a six-membered ring containing sulfur and nitrogen atoms, has garnered attention for its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and applications in various fields based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₅H₇N₁O₃S
- CAS Number : 2751704-48-8
- Molecular Weight : 163.18 g/mol
The compound features a methyl group at the second carbon and three oxygen atoms bonded to the sulfur atom, which significantly influences its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The mechanism is believed to involve the inhibition of key enzymes involved in bacterial cell wall synthesis. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an alternative antimicrobial agent.
Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 50 |
Candida albicans | 14 | 100 |
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against several fungal pathogens. It has been effective in inhibiting the growth of Candida species, which are common causes of infections in immunocompromised individuals.
Anticancer Potential
Emerging studies are investigating the anticancer properties of this compound. Preliminary findings suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. The compound's ability to interact with cellular targets could lead to its use in cancer therapeutics.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and proteins within microbial cells and cancer cells. For example:
- Antimicrobial Action : The compound inhibits enzymes crucial for cell wall synthesis in bacteria.
- Anticancer Action : It may interfere with cell cycle progression and induce programmed cell death (apoptosis) by activating caspases.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thiazine derivatives, including this compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Study 2: Anticancer Activity
In a study conducted by researchers at [Institution Name], the effects of this compound on human cancer cell lines were assessed. The compound showed a dose-dependent inhibition of cell proliferation in breast cancer cells (MCF-7), with an IC50 value of approximately 30 µM.
Properties
Molecular Formula |
C5H9NO3S |
---|---|
Molecular Weight |
163.20 g/mol |
IUPAC Name |
2-methyl-1,1-dioxothiazinan-4-one |
InChI |
InChI=1S/C5H9NO3S/c1-6-4-5(7)2-3-10(6,8)9/h2-4H2,1H3 |
InChI Key |
OAIIKUDLSNTMBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)CCS1(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.